4-Fluoro phenibut hydrochloride

Description

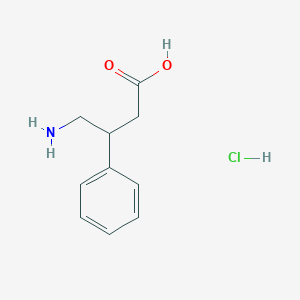

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-3-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYRYMGYPBGOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3060-41-1 | |

| Record name | 4-Amino-3-phenylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625240H2LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of 4-Fluorophenibut HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenibut hydrochloride (4F-Phenibut HCl), a derivative of the nootropic and anxiolytic agent phenibut, has emerged as a compound of interest within the research chemical landscape. This technical guide provides a comprehensive overview of the current understanding of its pharmacokinetics and pharmacodynamics, drawing from available preclinical data. While significant gaps in the scientific literature exist, particularly concerning its pharmacokinetic profile in vivo, this document synthesizes the existing knowledge to inform researchers, scientists, and drug development professionals. The primary mechanism of action of 4-Fluorophenibut is its activity as a potent GABAB receptor agonist. This guide presents available quantitative data, outlines general experimental methodologies relevant to its study, and provides visual representations of its mechanism of action and relevant experimental workflows.

Introduction

4-Fluorophenibut, also known as F-Phenibut, is a structural analog of phenibut and the neurotransmitter γ-aminobutyric acid (GABA).[1] The introduction of a fluorine atom at the para position of the phenyl ring distinguishes it from phenibut and is thought to contribute to its distinct pharmacological profile, including increased potency.[2][3] Like other gabapentinoids such as gabapentin and pregabalin, 4-Fluorophenibut is of interest for its potential effects on the central nervous system.[1] This document aims to provide a detailed technical overview of its pharmacokinetics and pharmacodynamics, based on the limited scientific information currently available.

Pharmacodynamics

The primary pharmacodynamic target of 4-Fluorophenibut is the GABAB receptor, where it acts as a potent agonist.[1][2] GABAB receptors are metabotropic receptors that, upon activation, lead to a variety of inhibitory effects on neuronal excitability.

Mechanism of Action

Activation of GABAB receptors by 4-Fluorophenibut initiates a signaling cascade that results in the modulation of ion channels. Specifically, it leads to the opening of inwardly rectifying potassium (K+) channels, causing an efflux of potassium ions and subsequent hyperpolarization of the neuronal membrane.[2] This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability. Additionally, GABAB receptor activation inhibits voltage-gated calcium channels, which in turn reduces the release of neurotransmitters.[4]

Receptor Binding and Potency

In vitro studies have demonstrated the potency of 4-Fluorophenibut at the GABAB receptor. The following table summarizes the available quantitative data on its receptor binding and functional activity, comparing it with related compounds.

| Compound | Parameter | Value | Species/Tissue | Reference |

| 4-Fluorophenibut | EC₅₀ | 23.3 μM | Mouse cerebellar Purkinje cells | [2] |

| Phenibut | EC₅₀ | 1362 μM | Mouse cerebellar Purkinje cells | [2] |

| Baclofen | EC₅₀ | 6.0 μM | Mouse cerebellar Purkinje cells | [2] |

| 4-Fluorophenibut | IC₅₀ (GABAB) | 1.70 μM | Rat brain synaptic membranes | [5] |

| 4-Fluorophenibut | IC₅₀ (GABAA) | > 100 μM | Rat brain synaptic membranes | [5] |

EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates a higher potency. IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that 4-Fluorophenibut is significantly more potent as a GABAB receptor agonist than phenibut, though slightly less potent than baclofen.[2] Its selectivity for the GABAB receptor over the GABAA receptor is also evident.[5]

Pharmacokinetics

Detailed pharmacokinetic data for 4-Fluorophenibut HCl, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in the scientific literature. Much of the understanding is extrapolated from its chemical structure and comparisons with phenibut.

Absorption

The hydrochloride salt form of 4-Fluorophenibut suggests good water solubility, which may facilitate oral absorption. Anecdotal reports suggest a faster onset of action compared to phenibut, which could imply more rapid absorption from the gastrointestinal tract.[1]

Distribution

The addition of a fluorine atom to the phenibut structure increases its lipophilicity.[3] This enhanced lipophilicity is expected to facilitate its passage across the blood-brain barrier, potentially leading to higher central nervous system concentrations compared to phenibut.[3]

Metabolism

The metabolic fate of 4-Fluorophenibut has not been formally studied. It is plausible that it undergoes some degree of metabolism in the liver, similar to other xenobiotics. The fluorine atom may influence its metabolic stability.

Excretion

Information regarding the excretion of 4-Fluorophenibut is not available.

Experimental Protocols

In Vitro GABAB Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the GABAB receptor.

Objective: To determine the IC₅₀ value of 4-Fluorophenibut HCl at the GABAB receptor.

Methodology:

-

Membrane Preparation: Synaptic membranes are prepared from whole rat brains. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the receptors.

-

Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand specific for the GABAB receptor (e.g., [³H]GABA or a specific GABAB antagonist) and varying concentrations of 4-Fluorophenibut HCl.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed to generate a dose-response curve, from which the IC₅₀ value is calculated.

Electrophysiology: Patch-Clamp Recording in Cerebellar Purkinje Cells

This technique is used to measure the functional effects of a compound on ion channels in individual neurons.

Objective: To determine the EC₅₀ value of 4-Fluorophenibut HCl for the activation of GABAB receptor-mediated currents.

Methodology:

-

Slice Preparation: Thin slices of the mouse cerebellum are prepared and maintained in an artificial cerebrospinal fluid (aCSF) solution.

-

Cell Identification: Purkinje cells within the cerebellar slices are identified under a microscope.

-

Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a Purkinje cell (whole-cell patch-clamp configuration).

-

Drug Application: 4-Fluorophenibut HCl at various concentrations is applied to the slice via the perfusion of the aCSF.

-

Data Acquisition: The resulting changes in membrane current or voltage are recorded and amplified.

-

Data Analysis: The magnitude of the current induced by different concentrations of 4-Fluorophenibut HCl is measured to construct a dose-response curve and determine the EC₅₀ value.

Visualizations

Signaling Pathway

Caption: GABAB receptor signaling pathway activated by 4-Fluorophenibut.

Experimental Workflow

Caption: General experimental workflow for characterizing 4-Fluorophenibut.

Conclusion

4-Fluorophenibut HCl is a potent GABAB receptor agonist with significantly greater potency than its parent compound, phenibut. While its pharmacodynamic profile is beginning to be characterized, a substantial knowledge gap exists regarding its pharmacokinetics. The increased lipophilicity conferred by the fluorine atom likely enhances its ability to cross the blood-brain barrier, but further research is required to quantify its ADME properties and to fully understand its safety and therapeutic potential. The experimental methodologies outlined in this guide provide a framework for future investigations into this and similar research chemicals. As with any compound with limited safety data, caution is warranted in its handling and use in research settings.

References

- 1. grokipedia.com [grokipedia.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PDSP - GABA [kidbdev.med.unc.edu]

- 4. journalajmpcp.com [journalajmpcp.com]

- 5. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Modeling of 4-Fluoro Phenibut Hydrochloride Interactions: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the in-silico methodologies for modeling the molecular interactions of 4-Fluoro phenibut hydrochloride (F-Phenibut). 4-Fluoro phenibut, a derivative of the nootropic and anxiolytic compound phenibut, is a potent GABAB receptor agonist and a putative gabapentinoid.[1][2][3] Understanding its interactions with biological targets is crucial for drug development and neuropharmacological research. This document outlines the primary molecular targets, summarizes quantitative interaction data, details relevant signaling pathways, and provides standardized protocols for computational modeling techniques, including molecular docking and molecular dynamics simulations. The intended audience for this guide includes researchers, scientists, and professionals in the fields of computational chemistry, pharmacology, and drug discovery.

Introduction to this compound

4-Fluoro phenibut (β-(4-Fluorophenyl)-GABA), often available as a hydrochloride salt, is a synthetic derivative of phenibut.[1] The addition of a fluorine atom to the para position of the phenyl ring significantly enhances its potency compared to the parent compound.[1][4] Structurally, it is an analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is closely related to baclofen (β-(4-chlorophenyl)-GABA).[3][5] Its primary mechanism of action is as a selective agonist for the GABAB receptor.[2][5] Additionally, as a gabapentinoid, it is presumed to interact with the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs), a mechanism shared with drugs like gabapentin and pregabalin.[6][7] In-silico modeling provides a powerful, cost-effective approach to investigate these interactions at an atomic level, predict binding affinities, and understand the dynamic behavior of the ligand-receptor complexes.[8][9]

Molecular Targets and Pharmacodynamics

The pharmacological effects of 4-Fluoro phenibut are primarily mediated through two key molecular targets:

-

GABA-B Receptors: As a potent agonist, 4-Fluoro phenibut binds to and activates GABA-B receptors, which are metabotropic G-protein coupled receptors (GPCRs).[2][5] Functional GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits.[10][11] The orthosteric binding site for agonists like GABA and 4-Fluoro phenibut is located on the extracellular "Venus flytrap" domain of the GABA-B1 subunit.[11][12] Activation of these receptors leads to slow and prolonged inhibitory neurotransmission.[10]

-

Voltage-Gated Calcium Channel (VGCC) α2δ Subunit: Like other gabapentinoids, the R-enantiomer of phenibut is known to bind to the α2δ subunit of VGCCs.[7] It is hypothesized that 4-Fluoro phenibut shares this mechanism. This interaction does not directly block the calcium channel but rather impairs the trafficking of the channel complex to the presynaptic membrane, thereby reducing the release of excitatory neurotransmitters.[13][14][15]

Quantitative Interaction Data

The introduction of a fluorine atom significantly increases the binding potency of 4-Fluoro phenibut at the GABA-B receptor compared to phenibut. The following table summarizes the available quantitative data for 4-Fluoro phenibut and related compounds.

| Compound | Target | Assay | Value | Reference |

| 4-Fluoro phenibut | GABA-B Receptor | IC50 | 1.70 µM | [5] |

| 4-Fluoro phenibut | GABA-A Receptor | IC50 | > 100 µM | [5] |

| 4-Fluoro phenibut | GABA-B Receptor | EC50 (K+ current) | 23.3 µM | [1][2][16] |

| Phenibut | GABA-B Receptor | EC50 (K+ current) | 1362 µM | [1][2][16] |

| Baclofen | GABA-B Receptor | EC50 (K+ current) | 6.0 µM | [1][2] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Signaling Pathways

In-silico modeling is enhanced by a thorough understanding of the signaling cascades initiated by ligand-receptor binding.

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like 4-Fluoro phenibut initiates a downstream signaling cascade mediated by G-proteins.[10][17] The receptor is coupled to Gαi/o proteins.[10] Upon activation, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate various effector proteins.[10]

-

Gαi/o Subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[10]

-

Gβγ Subunit: Directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[10] It also inhibits high voltage-activated Ca2+ channels, reducing calcium influx and subsequent neurotransmitter release.[10][17]

The following diagram illustrates this inhibitory signaling pathway.

Caption: GABA-B receptor inhibitory signaling cascade.

VGCC α2δ Subunit Interaction Pathway

The mechanism of action for gabapentinoids involves binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[13][18] This interaction is thought to disrupt the normal trafficking and cell-surface expression of the calcium channel complex.[13][14] By preventing the efficient delivery of VGCCs to the presynaptic terminal, gabapentinoids chronically reduce calcium influx upon neuronal depolarization, which in turn decreases the release of excitatory neurotransmitters like glutamate.[13][19]

The diagram below outlines the proposed mechanism.

References

- 1. grokipedia.com [grokipedia.com]

- 2. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.psychonautwiki.org [m.psychonautwiki.org]

- 4. reddit.com [reddit.com]

- 5. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journalajmpcp.com [journalajmpcp.com]

- 8. A Computational Workflow for Membrane Protein–Ligand Interaction Studies: Focus on α5-Containing GABA (A) Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico Methods for the Discovery of Orthosteric GABAB Receptor Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. neurology.org [neurology.org]

- 15. researchgate.net [researchgate.net]

- 16. venogen.com [venogen.com]

- 17. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gabapentin - Wikipedia [en.wikipedia.org]

Literature review on the neurological effects of fluorinated phenibut.

A Technical Review of the Neurological Effects of 4-Fluorophenibut

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Fluorophenibut (also known as F-Phenibut or CGP-11130) is a synthetic derivative of the neuropsychotropic drug phenibut, characterized by the substitution of a fluorine atom at the para position of the phenyl ring.[1] This structural modification significantly enhances its potency as a selective γ-aminobutyric acid type B (GABA-B) receptor agonist compared to its parent compound.[1][2] This whitepaper provides a comprehensive technical overview of the current understanding of 4-fluorophenibut's neurological effects, focusing on its pharmacodynamics, electrophysiological impact, and the underlying experimental methodologies. Quantitative data are summarized, and key molecular pathways and experimental workflows are visualized to support further research and development in the field of GABAergic modulation.

Pharmacodynamics and Mechanism of Action

4-Fluorophenibut's primary mechanism of action is its function as a potent and selective agonist at the GABA-B receptor.[2][3] It is structurally analogous to phenibut and the clinically used muscle relaxant, baclofen (β-(4-chlorophenyl)-GABA).[1][2] The addition of the fluorine atom increases the molecule's lipophilicity and receptor binding potency relative to phenibut.[1][4]

Receptor Binding Affinity and Functional Potency

In vitro studies have quantified the selectivity and potency of 4-fluorophenibut. It demonstrates a significantly higher affinity for the GABA-B receptor over the GABA-A receptor.[2] Its functional potency as a GABA-B agonist has been compared to both phenibut and baclofen, showing it to be substantially more potent than phenibut but less so than baclofen.[1][2][3]

Table 1: Quantitative Pharmacological Data for 4-Fluorophenibut and Related Compounds

| Compound | Parameter | Value | Species/Tissue | Notes |

|---|---|---|---|---|

| 4-Fluorophenibut | IC₅₀ (GABA-B) | 1.70 μM | Rat whole brain synaptic membranes | Measures displacement of a radioligand from the receptor.[2] |

| IC₅₀ (GABA-A) | > 100 μM | Rat whole brain synaptic membranes | Demonstrates high selectivity for GABA-B over GABA-A.[2] | |

| EC₅₀ | 23.3 μM | Mouse cerebellar Purkinje cells | Measures concentration for 50% maximal activation of outward-rectifying K+ current.[1][3] | |

| Phenibut | EC₅₀ | 1362 μM | Mouse cerebellar Purkinje cells | ~58 times less potent than 4-fluorophenibut.[1][3] |

| Baclofen | EC₅₀ | 6.0 μM | Mouse cerebellar Purkinje cells | ~4 times more potent than 4-fluorophenibut.[1][3] |

Post-Receptor Signaling Pathway

As a GABA-B agonist, 4-fluorophenibut mimics the action of the endogenous neurotransmitter GABA at this receptor. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to neuronal inhibition. The primary downstream effect is the activation of G-protein-gated inwardly-rectifying potassium (GIRK) channels, although studies on 4-fluorophenibut specifically identified an outward-rectifying potassium current.[3][5] This leads to potassium ion (K+) efflux, causing hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability.[1]

Electrophysiological Effects

The agonism of 4-fluorophenibut at GABA-B receptors translates into measurable changes in neuronal electrical activity. At a concentration of 50 μM, it has been shown to hyperpolarize the neuronal membrane potential by approximately 2.7 mV and decrease the frequency of action potential firing.[1] This suppression of neuronal excitability is the cellular basis for the compound's central nervous system (CNS) depressant effects, which can manifest as sedation, anxiolysis, and motor impairment.[1][6]

Experimental Protocols

The characterization of 4-fluorophenibut's activity relies on established neuropharmacological techniques. The primary data on its functional potency comes from in vitro electrophysiology.

Protocol: Whole-Cell Patch-Clamp Recording in Cerebellar Slices

This protocol is based on the methodology used to determine the EC₅₀ values and electrophysiological effects of 4-fluorophenibut on mouse cerebellar Purkinje cells.[3]

-

Tissue Preparation:

-

C57BL/6J mice (4-6 weeks old) are anesthetized and decapitated.

-

The cerebellum is rapidly excised and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) cutting solution.

-

Sagittal slices of the cerebellar vermis (250 μm thickness) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Purkinje cells are visualized using a microscope with infrared differential interference contrast (IR-DIC) optics.

-

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (3-5 MΩ resistance) filled with a potassium-based internal solution.

-

Recordings are made in voltage-clamp mode to measure agonist-induced currents or current-clamp mode to measure changes in membrane potential and action potential firing.

-

-

Drug Application and Data Analysis:

-

4-Fluorophenibut, phenibut, and baclofen are dissolved to create stock solutions and then diluted to final concentrations in the aCSF.

-

The drugs are applied to the slice via the perfusion system.

-

Dose-response curves are generated by applying increasing concentrations of the agonist and measuring the peak outward current.

-

The EC₅₀ value is calculated by fitting the dose-response data to a Hill equation.

-

Structure-Activity and Safety Implications

The chemical difference between phenibut and 4-fluorophenibut, while minor, has significant pharmacological consequences. The para-fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and, in this case, binding potency.[7]

This increased potency suggests that 4-fluorophenibut carries a greater risk of intoxication, dependence, and abuse liability compared to phenibut.[1][3][8] The stronger agonist activity could lead to more rapid and profound CNS depression, requiring careful dose consideration in any research or therapeutic context.[5]

Conclusion

4-Fluorophenibut is a potent and selective GABA-B receptor agonist with significantly greater activity than its parent compound, phenibut. Its neurological effects are primarily driven by the activation of potassium channels, leading to neuronal hyperpolarization and a reduction in CNS excitability. While it represents a valuable tool for studying GABA-B receptor pharmacology, its enhanced potency also heightens its potential for abuse and adverse effects. Further research is required to fully elucidate its complete neurological profile, including its effects on other potential targets like voltage-gated calcium channels and its long-term neuroadaptations following chronic exposure.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 3. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. The Wonderful Mind-Enhancing Effects of Fluorophenibut - Nootropicology [nootropicology1.weebly.com]

- 7. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 4-Fluoro-phenibut Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-phenibut hydrochloride (also known as F-Phenibut or CGP-11130) is a derivative of the neuropsychotropic drug phenibut.[1][2] As a gabapentinoid, it is structurally analogous to GABA, as well as to the clinically used drugs baclofen and gabapentin.[1][3] The introduction of a fluorine atom at the para position of the phenyl ring enhances its lipophilicity and potency compared to the parent compound, phenibut.[2] This document provides an in-depth technical overview of the known and potential therapeutic targets of 4-Fluoro-phenibut hydrochloride, with a focus on its mechanism of action, supported by available quantitative data and experimental methodologies.

Primary Therapeutic Target: GABA-B Receptor

The principal therapeutic target of 4-Fluoro-phenibut is the GABA-B receptor, where it functions as a potent agonist.[1][2] GABA-B receptors are G-protein coupled receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system.

Mechanism of Action at the GABA-B Receptor

Agonism of 4-Fluoro-phenibut at the GABA-B receptor initiates a signaling cascade that leads to neuronal inhibition. This is primarily achieved through the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. The subsequent efflux of potassium ions results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

A key study demonstrated that 4-Fluoro-phenibut activates an outward-rectifying potassium current in mouse cerebellar Purkinje cells, leading to a suppression of action potential generation.[4] This inhibitory effect on neuronal excitability is the foundation of its potential anxiolytic, sedative, and nootropic properties.

Quantitative Data: Receptor Binding and Potency

The following table summarizes the available quantitative data for 4-Fluoro-phenibut and its structural analogs at the GABA-B receptor.

| Compound | Parameter | Value | Species | Tissue/Cell Type | Reference |

| 4-Fluoro-phenibut | IC₅₀ (GABA-B) | 1.70 μM | Rat | Brain | [1] |

| IC₅₀ (GABA-A) | > 100 μM | Rat | Brain | [1] | |

| EC₅₀ (K+ Current) | 23.3 μM | Mouse | Cerebellar Purkinje Cells | [2] | |

| Phenibut | EC₅₀ (K+ Current) | 1362 μM | Mouse | Cerebellar Purkinje Cells | [2] |

| Baclofen | EC₅₀ (K+ Current) | 6.0 μM | Mouse | Cerebellar Purkinje Cells | [2] |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

GABA-B Receptor Signaling Pathway

The binding of 4-Fluoro-phenibut to the GABA-B receptor initiates a cascade of intracellular events. The following diagram illustrates the canonical GABA-B receptor signaling pathway.

References

- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on β-(4-Fluorophenyl)-GABA Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-(4-Fluorophenyl)-γ-aminobutyric acid hydrochloride (also known as 4-Fluorophenibut or by its developmental code name, CGP-11130) is a derivative of the neuropsychotropic drug phenibut.[1][2] As a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), it is of interest to the scientific community for its potential pharmacological activity. This technical guide provides a comprehensive summary of the publicly available early-stage research on β-(4-Fluorophenyl)-GABA hydrochloride, focusing on its synthesis, mechanism of action, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride[2] |

| Synonyms | 4-Fluorophenibut HCl, F-Phenibut HCl, CGP-11130[1][2] |

| Molecular Formula | C₁₀H₁₂FNO₂ · HCl[3] |

| Molecular Weight | 233.7 g/mol [3] |

| Appearance | White solid[1] |

| Solubility | Soluble in dimethylformamide (25 mg/mL), dimethyl sulfoxide (20 mg/mL), ethanol (14 mg/mL), and phosphate-buffered saline (10 mg/mL)[1] |

| CAS Number | 1858241-03-8 (hydrochloride salt)[3][4] |

Synthesis

One such approach is a telescoped continuous flow process.[5] This method comprises an enantioselective Michael-type addition of nitromethane to a cinnamaldehyde derivative, facilitated by a polystyrene-supported heterogeneous organocatalyst. This is followed by an in-situ aldehyde oxidation to yield the γ-nitrobutyric acid intermediate. Subsequent reduction of the nitro group to an amine would yield the final β-(4-Fluorophenyl)-γ-aminobutyric acid. The final step would involve the formation of the hydrochloride salt.

A chemoenzymatic cascade reaction is another potential route for the enantioselective synthesis of γ-aminobutyric acid analogues.[6][7] This method utilizes a tailor-made artificial "Michaelase" for the asymmetric addition of acetaldehyde to a nitroalkene, followed by enzymatic oxidation and subsequent chemical reduction of the nitro group to the corresponding amine.

Mechanism of Action and Pharmacodynamics

β-(4-Fluorophenyl)-GABA hydrochloride is a selective agonist of the GABAB receptor.[1][2] In vitro studies have demonstrated its selectivity for the GABAB receptor over the GABAA receptor.

| Ligand | Receptor | Parameter | Value |

| β-(4-Fluorophenyl)-GABA | GABAB | IC₅₀ | 1.70 μM[2] |

| β-(4-Fluorophenyl)-GABA | GABAA | IC₅₀ | > 100 μM[2] |

| β-(4-Fluorophenyl)-GABA | GABAB | EC₅₀ | 23.3 μM[1] |

| Phenibut | GABAB | EC₅₀ | 1362 μM[1] |

| Baclofen | GABAB | EC₅₀ | 6.0 μM[1] |

As a GABAB receptor agonist, β-(4-Fluorophenyl)-GABA hydrochloride modulates neuronal excitability. Activation of the GABAB receptor, a G-protein coupled receptor (GPCR), leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an outward-rectifying K⁺ current.[1][8] This results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. Concurrently, the Gα subunit inhibits adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).

In preclinical studies using mouse cerebellar Purkinje cells, β-(4-Fluorophenyl)-GABA at a concentration of 50 μM was shown to hyperpolarize the neuronal membrane potential by approximately 2.7 mV and reduce the frequency of action potential firing.[1]

References

- 1. grokipedia.com [grokipedia.com]

- 2. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Fluorophenibut HCl in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Fluorophenibut HCl is a research chemical and is not approved for human or veterinary use. The information provided herein is for research purposes only. All animal studies should be conducted in accordance with ethical guidelines and approved by an institutional animal care and use committee (IACUC).

Introduction

4-Fluorophenibut hydrochloride (4F-Phenibut HCl) is a derivative of phenibut, a GABAergic compound with anxiolytic and nootropic properties. Like phenibut and the related drug baclofen, 4-Fluorophenibut HCl is a GABA B receptor agonist.[1][2][3] Due to the addition of a fluorine atom to the phenyl ring, 4-Fluorophenibut HCl exhibits altered potency and potentially different pharmacokinetic and pharmacodynamic profiles compared to its parent compound. These application notes provide a summary of available data and protocols to guide the design of rodent studies investigating the effects of 4-Fluorophenibut HCl.

Mechanism of Action

4-Fluorophenibut HCl primarily acts as an agonist at the GABA B receptor.[1][2][3] Activation of these G-protein coupled receptors leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of ion channel activity. This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. While the primary target is the GABA B receptor, some evidence suggests that phenibut and its analogs may also interact with α2δ subunit-containing voltage-gated calcium channels.[4]

Caption: GABA B Receptor Signaling Pathway Activated by 4-Fluorophenibut HCl.

Recommended Dosage for Rodent Studies

Direct, peer-reviewed in vivo dosage recommendations for 4-Fluorophenibut HCl in rodents are currently lacking. However, a starting dose range can be extrapolated from its in vitro potency relative to phenibut and baclofen, for which rodent dosage data are available.

Comparative Potency:

| Compound | GABA B Receptor Affinity (EC50/IC50) | Notes |

| 4-Fluorophenibut HCl | ~1.70 µM (IC50)[3] | More potent than phenibut, less potent than baclofen.[1][2][3] |

| Phenibut | ~1362 µM (EC50)[1] | |

| Baclofen | ~6.0 µM (EC50)[1] |

Unofficial reports suggest that 4-Fluorophenibut HCl may have a behavioral potency approximately 5 to 10 times higher than phenibut in vivo.[4]

Extrapolated Dosage Recommendations:

Based on the available data, a starting dose range for 4-Fluorophenibut HCl in rodent studies is proposed below. It is strongly recommended to conduct dose-response studies to determine the optimal dose for a specific experimental paradigm.

| Species | Proposed Starting Dose Range (mg/kg) | Route of Administration | Potential Effects to Investigate |

| Mouse | 1 - 10 | Intraperitoneal (i.p.) or Oral (p.o.) | Anxiolytic, sedative, motor coordination |

| Rat | 2 - 20 | Intraperitoneal (i.p.) or Oral (p.o.) | Anxiolytic, nootropic, spatial learning |

Dosage Data from Related Compounds in Rodent Studies:

| Compound | Species | Dose (mg/kg) | Route | Observed Effects |

| Baclofen | Rat | 1, 3, 6 | i.p. | Dose-dependent impairment of spatial learning.[5] |

| Baclofen | Rat | 1.25, 2.5, 5 | i.p. | Blocked reduction in social interaction induced by ethanol withdrawal.[6] |

| Baclofen | Mouse | 1, 2.5, 5 | i.p. | Anxiolytic effects in the elevated plus-maze.[7] |

| Baclofen | Mouse | 3, 4, 5 | i.p. | Muscle relaxant properties assessed by rotarod test.[8] |

| Phenibut | Rat | 20 | i.p. | Nootropic activity; improved passive avoidance conditioning.[9] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the study of 4-Fluorophenibut HCl in rodents.

Objective: To evaluate the anxiolytic effects of 4-Fluorophenibut HCl in mice or rats.

Materials:

-

Elevated plus-maze apparatus

-

Rodents (mice or rats)

-

4-Fluorophenibut HCl solution

-

Vehicle solution (e.g., saline)

-

Video tracking software

Procedure:

-

Habituate the animals to the testing room for at least 1 hour before the experiment.

-

Administer 4-Fluorophenibut HCl (at the desired dose range) or vehicle to the animals (i.p. or p.o.).

-

After a predetermined pretreatment time (e.g., 30 minutes for i.p.), place the animal in the center of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze for a set period (typically 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Objective: To assess the effects of 4-Fluorophenibut HCl on motor coordination and balance.

Materials:

-

Rotarod apparatus

-

Rodents (mice or rats)

-

4-Fluorophenibut HCl solution

-

Vehicle solution

Procedure:

-

Train the animals on the rotarod at a constant speed (e.g., 10-20 rpm) for a few days prior to the experiment until they can remain on the rod for a stable period (e.g., 120 seconds).

-

On the test day, record the baseline latency to fall for each animal.

-

Administer 4-Fluorophenibut HCl or vehicle.

-

At various time points after administration (e.g., 30, 60, 90 minutes), place the animals back on the rotarod and record the latency to fall.

-

A decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination.

Caption: General workflow for rodent behavioral studies with 4-Fluorophenibut HCl.

Formulation and Administration

4-Fluorophenibut HCl is typically a water-soluble salt. For oral administration, it can be dissolved in sterile water or saline. For intraperitoneal injection, it should be dissolved in sterile saline and the pH should be checked and adjusted if necessary to be close to physiological pH. The concentration of the solution should be calculated to ensure the desired dose is administered in a reasonable volume (e.g., 5-10 ml/kg for rats, 10 ml/kg for mice).

Conclusion

While direct evidence for the in vivo dosage of 4-Fluorophenibut HCl in rodents is limited, a rational starting point can be derived from its known potency relative to phenibut and baclofen. The provided extrapolated dosage ranges and experimental protocols offer a foundation for researchers to design and conduct studies to elucidate the pharmacological effects of this compound. It is imperative to perform careful dose-escalation studies to establish the therapeutic and toxicological window of 4-Fluorophenibut HCl in the specific animal model and behavioral paradigm being investigated.

References

- 1. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Baclofen, a selective GABAB receptor agonist, dose-dependently impairs spatial learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Baclofen Blocks Expression and Sensitization of Anxiety-Like Behavior in an Animal Model of Repeated Stress and Ethanol Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of baclofen on anxiety, sexual motivation, and olfactory perception in male mice in different psychoemotional states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijbamr.com [ijbamr.com]

- 9. Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Method for the Quantification of 4-Fluoro phenibut Hydrochloride

Introduction

4-Fluoro phenibut hydrochloride is a derivative of phenibut, a central nervous system depressant.[1][2] As a gabapentinoid, it is structurally similar to GABAergic compounds and is of interest to researchers in neuroscience and pharmacology.[2][3] Accurate and reliable quantification of this compound is essential for research, quality control, and pharmacokinetic studies. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is based on established analytical principles for related compounds such as phenibut and baclofen and serves as a starting point for method development and validation.[1][4]

Materials and Methods

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

A reversed-phase C18 column is recommended as a starting point for method development.[4][5]

-

Data acquisition and processing software.

Chemicals and Reagents

-

This compound reference standard (≥98% purity).[3]

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Formic acid or Ammonium Formate for mobile phase modification.[1][4]

-

Phosphate buffer components (e.g., potassium phosphate monobasic, sodium phosphate dibasic) for mobile phase preparation.

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point and should be optimized during method development:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic or gradient elution to be optimized. A starting point could be 8-92% B.[4] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | Approximately 205 nm, to be optimized based on UV scan of the analyte.[6] |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or water).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The sample preparation method will depend on the matrix. For bulk drug substance:

-

Accurately weigh the sample.

-

Dissolve the sample in a suitable solvent (e.g., mobile phase).

-

Filter the solution through a 0.45 µm syringe filter before injection.

For formulations or biological matrices, appropriate extraction or protein precipitation steps will be necessary.[4]

Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area obtained from the sample chromatogram with the calibration curve generated from the working standard solutions.

Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision (repeatability and intermediate precision): The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

Caption: HPLC analysis workflow for this compound.

Summary of Quantitative Data (Hypothetical for Method Validation)

The following table presents a hypothetical summary of data that should be generated during method validation.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |

This application note provides a starting point for the development of a robust HPLC method for the quantification of this compound. The proposed method utilizes common reversed-phase chromatography principles and should be readily adaptable in most analytical laboratories. Full method validation is essential before its application in routine analysis to ensure accurate and reliable results.

References

- 1. HPLC Method for Determination of Gamma-aminobutyric acid (GABA), Vigabatrin, Phenibut, Pregabalin, Baclofen on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdn.who.int [cdn.who.int]

Application Notes and Protocols for In Vivo Experimental Design Using 4-Fluoro Phenibut Hydrochloride

Disclaimer: 4-Fluoro phenibut hydrochloride (F-phenibut) is a research chemical and is not approved for human or veterinary use.[1] The following application notes and protocols are intended for research purposes only and are based on the limited available scientific literature. Researchers should exercise caution and adhere to all applicable safety guidelines and regulations.

Introduction

This compound, a derivative of the nootropic and anxiolytic compound phenibut, is a potent agonist of the γ-aminobutyric acid type B (GABA-B) receptor.[1][2][3][4][5] Its structural modification, the addition of a fluorine atom to the phenyl ring, results in a significantly higher binding affinity for GABA-B receptors compared to its parent compound.[1][6] While comprehensive in vivo studies are limited, existing in vitro data and the known pharmacology of GABA-B agonists provide a foundation for designing preclinical experimental protocols to investigate its therapeutic potential and safety profile.

This document outlines proposed in vivo experimental designs to characterize the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound in appropriate animal models.

Mechanism of Action

This compound primarily exerts its effects by acting as a selective agonist at GABA-B receptors.[2] Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase and modulation of ion channels, specifically the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[7][8] This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to an overall inhibitory effect on neuronal excitability.[6][7] Some evidence also suggests that, similar to other gabapentinoids, it may interact with the α2-δ subunit of voltage-dependent calcium channels.[9]

Signaling Pathway of GABA-B Receptor Activation

References

- 1. venogen.com [venogen.com]

- 2. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.psychonautwiki.org [m.psychonautwiki.org]

Application Notes and Protocols for In Vitro Testing of 4-Fluoro-phenibut Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-phenibut (hydrochloride), a derivative of the neuropsychotropic drug phenibut, is a selective agonist for the γ-aminobutyric acid (GABA) type B receptor (GABA-B).[1][2][3][4] As a compound with potential therapeutic applications and a noted presence in the novel psychoactive substances market, a thorough in vitro characterization is essential to understand its pharmacological profile, including potency, efficacy, and potential cytotoxicity. These application notes provide detailed protocols for the initial in vitro assessment of 4-Fluoro-phenibut hydrochloride using established cell-based assays.

Cell Line Selection and Maintenance

The choice of cell line is critical for obtaining relevant and reproducible data. For assessing the effects of a GABA-B agonist like 4-Fluoro-phenibut, two main types of cell lines are recommended:

-

Neuronal Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are frequently used for neurotoxicity and cytotoxicity studies of novel psychoactive substances.[5] These cells, especially when differentiated, express a range of neuronal markers and receptors, providing a relevant model for assessing potential adverse effects on the nervous system.

-

Recombinant Cell Lines: Cell lines such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, engineered to stably express the human GABA-B receptor, are ideal for specific functional characterization. These models offer a robust and specific system to study the direct interaction of the compound with the target receptor without the confounding effects of other endogenous receptors.

Protocol 1: Culture of SH-SY5Y Human Neuroblastoma Cells

-

Thawing and Initial Culture:

-

Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.

-

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with Phosphate-Buffered Saline (PBS).

-

Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 8 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:3 to 1:6.

-

Cytotoxicity Assessment

Evaluating the cytotoxic potential of 4-Fluoro-phenibut hydrochloride is a crucial first step in its pharmacological profiling. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol 2: MTT Assay for Cell Viability

-

Cell Seeding:

-

Harvest and count SH-SY5Y cells as described in Protocol 1.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 4-Fluoro-phenibut hydrochloride in sterile water or PBS.

-

Perform serial dilutions to obtain a range of working concentrations (e.g., 1 µM to 1000 µM).

-

Remove the medium from the 96-well plate and replace it with 100 µL of medium containing the different concentrations of 4-Fluoro-phenibut hydrochloride. Include a vehicle control (medium without the compound).

-

Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Functional Characterization: GABA-B Receptor Activation

The primary mechanism of action of 4-Fluoro-phenibut is the activation of the GABA-B receptor, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][] A competitive immunoassay can be used to measure these changes in cAMP.

Protocol 3: cAMP Assay for GABA-B Receptor Activation

-

Cell Seeding:

-

Use a cell line stably expressing the human GABA-B receptor (e.g., CHO-K1 or HEK293).

-

Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of 4-Fluoro-phenibut hydrochloride.

-

Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period as per the assay kit manufacturer's instructions to prevent cAMP degradation.

-

Add the different concentrations of 4-Fluoro-phenibut hydrochloride to the wells.

-

Co-stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP.

-

Include a positive control (a known GABA-B agonist like baclofen) and a negative control (forskolin alone).

-

Incubate for the time specified in the assay kit protocol (typically 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

-

Follow the manufacturer's protocol for the chosen assay kit.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the cAMP concentration in each sample.

-

Plot the concentration of 4-Fluoro-phenibut hydrochloride against the percentage of inhibition of forskolin-stimulated cAMP production.

-

Determine the EC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).

-

Data Presentation

Table 1: Cytotoxicity of 4-Fluoro-phenibut hydrochloride on SH-SY5Y cells

| Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h |

| Vehicle Control | 100.0 ± 5.2 | 100.0 ± 6.1 |

| 1 | 98.7 ± 4.8 | 97.5 ± 5.5 |

| 10 | 95.3 ± 5.1 | 92.1 ± 6.3 |

| 100 | 88.1 ± 6.2 | 80.4 ± 7.2 |

| 500 | 65.4 ± 7.5 | 52.3 ± 8.1 |

| 1000 | 42.9 ± 8.1 | 25.7 ± 6.9 |

Data are presented as mean ± standard deviation.

Table 2: Functional activity of 4-Fluoro-phenibut hydrochloride at the GABA-B receptor

| Compound | EC50 (nM) |

| Baclofen (Reference Agonist) | 150 ± 25 |

| 4-Fluoro-phenibut hydrochloride | 450 ± 50 |

Data are presented as mean ± standard deviation.

Mandatory Visualizations

Caption: Experimental workflow for the in vitro characterization of 4-Fluoro-phenibut hydrochloride.

References

- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. login.medscape.com [login.medscape.com]

- 4. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of 4-Fluoro phenibut HCl Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 4-Fluoro phenibut hydrochloride (F-Phenibut HCl). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

4-Fluoro phenibut HCl is a derivative of phenibut, a GABA analogue. It acts as a GABAB receptor agonist and is structurally similar to nootropics and other gabapentinoids[1][2][3]. In research settings, precise and consistent preparation of stock solutions is fundamental for obtaining reliable data. This protocol outlines the necessary steps, from safety precautions to long-term storage, for preparing a stock solution of 4-Fluoro phenibut HCl.

Chemical and Physical Properties

A summary of the key quantitative data for 4-Fluoro phenibut HCl is presented in the table below. This information is essential for accurate calculations and proper handling.

| Property | Value | Reference(s) |

| CAS Number | 1858241-03-8 | [1][2][4][5] |

| Molecular Formula | C₁₀H₁₂FNO₂ • HCl | [2][5][6] |

| Molecular Weight | 233.67 g/mol | [1][2][4][6][7] |

| Appearance | Crystalline solid | [2][4][5] |

| Purity | ≥98% | [4][5][8] |

| Solubility (at room temp) | • DMSO: ~20 mg/mL• DMF: ~25 mg/mL• Ethanol: ~14 mg/mL• PBS (pH 7.2): ~10 mg/mL• Water: Soluble• Methanol: Soluble | [5][9][10] |

| Storage (Powder) | -20°C for up to 3 years | [3] |

| Storage (in Solvent) | -80°C for up to 6 months-20°C for up to 1 month | [3] |

Safety and Handling Precautions

4-Fluoro phenibut HCl is intended for research use only and is not for human or veterinary use[11][12]. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the compound.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes[12]. Handle the solid powder in a well-ventilated area or a chemical fume hood. In case of contact, rinse the affected area thoroughly with water[12].

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

-

Safety Data Sheet (SDS): Before use, review the Safety Data Sheet provided by the supplier for comprehensive safety information[13].

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.

4.1. Materials and Equipment

-

4-Fluoro phenibut HCl powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Spatula

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Calculator

4.2. Step-by-Step Procedure

Step 1: Determine the Required Mass

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

-

Example Calculation for a 10 mM, 1 mL stock solution:

-

Mass (mg) = 10 mM × 1 mL × 233.67 g/mol / 1000

-

Mass (mg) = 2.3367 mg

-

Step 2: Weighing the Compound

-

Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.

-

Carefully weigh out the calculated mass (e.g., 2.34 mg) of 4-Fluoro phenibut HCl powder and add it to the tube.

Step 3: Dissolving the Compound

-

Using a calibrated pipette, add the desired volume of DMSO (e.g., 1 mL) to the tube containing the powder.

-

Securely cap the tube or vial.

-

Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but check for temperature sensitivity if not specified by the manufacturer.

Step 4: Aliquoting and Storage

-

For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL).

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[3]. When ready to use, thaw an aliquot at room temperature and vortex gently before dilution into your experimental medium.

Visualizations

The following diagrams illustrate the workflow and key relationships described in this protocol.

Caption: Workflow for preparing 4-Fluoro phenibut HCl stock solution.

Caption: Key properties of 4-Fluoro phenibut HCl for solution prep.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. purerawz.co [purerawz.co]

- 3. This compound | Drug Derivative | 1858241-03-8 | Invivochem [invivochem.com]

- 4. 4-fluoro Phenibut (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]

- 5. caymanchem.com [caymanchem.com]

- 6. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]

- 7. venogen.com [venogen.com]

- 8. 4-fluoro Phenibut (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]

- 9. grokipedia.com [grokipedia.com]

- 10. 4-fluorophenibut HCl 5.0g | #089c – SYNTHARISE CHEMICAL INC. [syntharise.com]

- 11. 4-fluoro-Phenibut-(hydrochloride), 5MG | Labscoop [labscoop.com]

- 12. precisionchems.com [precisionchems.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols: 4-Fluoro Phenibut Hydrochloride in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro phenibut hydrochloride (also known as F-Phenibut) is a derivative of the nootropic and anxiolytic agent, phenibut.[1][2] Structurally, it is a gamma-aminobutyric acid (GABA) analogue characterized by a fluorine atom substituted at the para position of the phenyl ring.[3] This modification enhances its potency as a GABA(B) receptor agonist compared to its parent compound, phenibut.[3][4] These application notes provide an overview of the utility of this compound in neuroscience research, with a focus on its mechanism of action and potential applications in studying GABAergic neurotransmission.

Mechanism of Action

This compound is a potent and selective agonist for the GABA(B) receptor.[5][6] Its primary mechanism of action involves the activation of these G-protein coupled receptors, leading to a cascade of downstream signaling events that ultimately result in neuronal inhibition.[1][3]

Key aspects of its mechanism include:

-

GABA(B) Receptor Activation: It binds to and activates GABA(B) receptors, which are metabotropic receptors coupled to Gi/o proteins.

-

Activation of Potassium Channels: Activation of GABA(B) receptors by this compound leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4] This results in an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[3]

-

Inhibition of Calcium Channels: It can also inhibit voltage-gated calcium channels, which reduces the influx of calcium into the presynaptic terminal and subsequently decreases the release of neurotransmitters.

-

Suppression of Neuronal Excitability: The overall effect of GABA(B) receptor activation is a reduction in neuronal excitability, which is the basis for its potential anxiolytic, sedative, and muscle relaxant properties.[1][3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: In Vitro Potency at the GABA(B) Receptor

| Compound | EC50 (μM) for activation of outward-rectifying K+ current in mouse cerebellar Purkinje cells |

| 4-Fluoro phenibut | 23.3 [3][4] |

| Phenibut | 1362[3][4] |

| Baclofen | 6.0[3][4] |

Table 2: Receptor Binding Affinity

| Compound | IC50 (μM) at GABA(B) Receptor | IC50 (μM) at GABA(A) Receptor |

| 4-Fluoro phenibut | 1.70 [5] | >100 [5] |

Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by this compound.

References

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Keeping the Balance: GABAB Receptors in the Developing Brain and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The open field assay is influenced by room... | F1000Research [f1000research.com]

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) of 4-Fluorophenibut

Techniques for Administering 4-Fluorophenibut Hydrochloride to Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenibut hydrochloride (4F-Phenibut HCl) is a derivative of phenibut and a selective agonist for the GABA-B receptor.[1] It is structurally related to baclofen and phenibut.[1] Emerging research suggests its potential for investigating neurological and psychological conditions due to its activity as a GABA-B agonist.[2][3] In vitro studies on mouse cerebellar Purkinje cells have shown that F-phenibut is a more potent GABA-B agonist than phenibut but less potent than baclofen.[2][4] Specifically, the EC50 values for evoking outward current density were found to be 6.0 μM for baclofen, 23.3 μM for F-phenibut, and 1362 μM for phenibut.[2][4][5]

These application notes provide detailed protocols for the preparation and administration of 4-Fluorophenibut HCl to rodent models for behavioral research. The provided dosage recommendations are extrapolated from studies using baclofen, a closely related and well-studied GABA-B agonist. Researchers should consider these as starting points and conduct dose-response studies to determine the optimal concentration for their specific experimental paradigm.

Data Presentation

Table 1: In Vitro Potency of GABA-B Agonists

| Compound | EC50 (μM) in mouse cerebellar Purkinje cells | Reference |

| Baclofen | 6.0 | [2][4][5] |

| 4-Fluorophenibut | 23.3 | [2][4][5] |

| Phenibut | 1362 | [2][4][5] |

Table 2: Recommended Starting Doses for 4-Fluorophenibut HCl in Rodent Behavioral Studies (Extrapolated from Baclofen Data)

| Animal Model | Behavioral Test | Recommended Starting Dose Range (mg/kg) | Route of Administration | Reference (for Baclofen) |

| Mouse | Elevated Plus Maze, Social Interaction | 0.5 - 2.5 | Intraperitoneal (i.p.) | [6] |

| Rat | Social Interaction, Set-Shifting Task | 0.5 - 2.5 | Intraperitoneal (i.p.) | [7][8] |

| Rat | Morris Water Maze | 0.5 - 3.0 | Intraperitoneal (i.p.) | [9] |

Note: The recommended starting doses for 4-Fluorophenibut HCl are approximately 50-75% of the effective doses reported for baclofen, taking into account the lower in vitro potency of F-phenibut compared to baclofen. These are estimations and should be validated empirically.

Experimental Protocols

Protocol 1: Preparation of 4-Fluorophenibut HCl for Intraperitoneal (i.p.) Administration

Materials:

-

4-Fluorophenibut hydrochloride powder

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer

-

pH meter and adjustment solutions (0.1 M HCl and 0.1 M NaOH, if necessary)

-

0.22 µm sterile syringe filters

Procedure:

-

Weighing: Accurately weigh the desired amount of 4-Fluorophenibut HCl powder in a sterile vial.

-

Dissolution: Add a small volume of sterile 0.9% saline to the vial. Vortex thoroughly to dissolve the powder. 4-Fluorophenibut HCl is slightly soluble in water.

-

Volume Adjustment: Gradually add more sterile saline to reach the final desired concentration (e.g., 1 mg/mL). Ensure the final volume allows for accurate dosing based on animal weight (typically 5-10 mL/kg for i.p. injections in rodents).

-

pH Check (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a physiologically compatible range (pH 6.5-7.5) using sterile 0.1 M HCl or 0.1 M NaOH.

-

Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.

-

Storage: Store the prepared solution at 4°C for short-term use (up to one week). For longer storage, aliquots can be frozen at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Administration of 4-Fluorophenibut HCl for Behavioral Testing in Rodents

Materials:

-

Prepared and sterilized 4-Fluorophenibut HCl solution

-

Appropriately sized sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

-

Animal scale

-

Experimental apparatus (e.g., Elevated Plus Maze, Open Field Arena)

Procedure:

-

Animal Acclimation: House the animals in the testing room for at least 1 hour before the experiment to allow for acclimation to the new environment.[10] Handle the animals for several days leading up to the experiment to reduce stress.[10]

-

Dosage Calculation: Weigh each animal immediately before injection to ensure accurate dose calculation.

-

Injection:

-

Gently restrain the animal.

-

For intraperitoneal (i.p.) injection, insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

Inject the calculated volume of the 4-Fluorophenibut HCl solution.

-

-

Pre-treatment Time: Allow for a pre-treatment time of 20-30 minutes before initiating the behavioral test. This is based on typical onset of action for systemically administered small molecules. The optimal pre-treatment time should be determined in pilot studies.

-

Behavioral Testing: Place the animal in the testing apparatus and record the behavioral parameters according to the specific protocol for the chosen test (e.g., time spent in open arms of the elevated plus maze, distance traveled in the open field).

-

Control Group: Administer a vehicle control (sterile 0.9% saline) to a separate group of animals following the same procedure to control for the effects of injection and handling.

Mandatory Visualizations

GABA-B Receptor Signaling Pathway

Caption: GABA-B receptor signaling cascade initiated by 4-Fluorophenibut HCl.

Experimental Workflow for Rodent Behavioral Testing

Caption: General workflow for a rodent behavioral study with 4F-Phenibut HCl.

References

- 1. Frontiers | Emerging neurotrophic role of GABAB receptors in neuronal circuit development [frontiersin.org]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. reddit.com [reddit.com]

- 4. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Effects of baclofen on anxiety, sexual motivation, and olfactory perception in male mice in different psychoemotional states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Baclofen blocks expression and sensitization of anxiety-like behavior in an animal model of repeated stress and ethanol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of acute administration of the GABA(B) receptor agonist baclofen on behavioral flexibility in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Baclofen, a selective GABAB receptor agonist, dose-dependently impairs spatial learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. maze.conductscience.com [maze.conductscience.com]

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro Phenibut Hydrochloride Solubility

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 4-Fluoro phenibut hydrochloride in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in PBS?

A1: The reported solubility of this compound in PBS at a pH of 7.2 is 10 mg/mL.[1] However, achieving this concentration can be challenging, and precipitation may occur.

Q2: Why is my this compound precipitating in PBS?

A2: Precipitation of this compound in standard PBS (typically pH 7.4) can occur for several reasons:

-